5-Aminovaleric acid hydrochloride

Descripción

Chemical Identity and Nomenclature

This compound possesses the molecular formula C5H12ClNO2 and exhibits a molecular weight of 153.61 grams per mole. The compound is systematically named as 5-aminopentanoic acid hydrochloride according to International Union of Pure and Applied Chemistry nomenclature standards. The Chemical Abstracts Service registry number 627-95-2 uniquely identifies this hydrochloride salt form, distinguishing it from the free acid form which carries the registry number 660-88-8.

The compound demonstrates extensive nomenclatural diversity across scientific literature and commercial applications. Alternative designations include delta-aminovaleric acid hydrochloride, 5-aminopentanoic acid hydrochloride, and 4-carboxybutylammonium chloride. Additional commercial identifiers encompass homopiperidinic acid hydrochloride and pentanoic acid, 5-amino-, hydrochloride. The systematic name follows the pentanoic acid backbone structure with amino substitution at the fifth carbon position, reflecting the compound's structural organization.

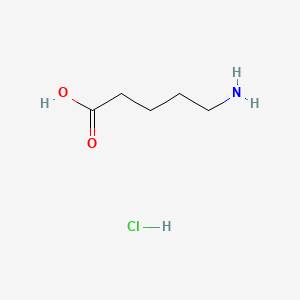

The compound's structural representation reveals a linear five-carbon chain bearing a terminal carboxylic acid group and an amino group positioned at the fifth carbon atom. The hydrochloride salt formation occurs through protonation of the amino group, creating an ammonium chloride salt that enhances the compound's solubility characteristics and stability properties. This salt formation significantly influences the compound's crystalline structure and physicochemical behavior in various experimental and industrial contexts.

Historical Context in Chemical Research

The development of this compound research emerged from early investigations into amino acid metabolism and neurotransmitter pathways during the mid-twentieth century. Initial studies focused on the compound's role as a metabolic intermediate in lysine degradation pathways, where researchers identified its formation through bacterial catabolism processes. These foundational investigations established the compound's significance in understanding amino acid transformations within biological systems.

Research into the compound's neurochemical properties gained momentum during the 1980s when scientists began examining its interactions with gamma-aminobutyric acid receptor systems. Pioneering studies demonstrated that 5-aminovaleric acid functions as an antagonist at gamma-aminobutyric acid-B receptor sites, providing crucial insights into neurotransmitter receptor pharmacology. These investigations revealed that the compound exhibits inhibitory activity with IC50 values of 10^-4 M for gamma-aminobutyric acid binding sites, establishing its utility as a research tool for studying neurotransmitter mechanisms.

The compound's industrial relevance expanded significantly during the early 2000s as researchers explored its potential in polyamide synthesis applications. Studies demonstrated successful conversion of lysine to 5-aminovaleric acid using engineered bacterial systems, opening pathways for sustainable production of nylon precursors. These developments positioned the compound as a valuable intermediate in green chemistry initiatives aimed at replacing petroleum-based synthetic routes with biologically-derived alternatives.

Contemporary research has focused increasingly on optimizing production methodologies and exploring novel applications in biotechnology sectors. Recent investigations have examined the compound's role in metabolic engineering approaches for producing bio-based chemicals from renewable feedstocks. These studies have demonstrated successful production of 5-aminovaleric acid from rice straw hydrolysate using engineered Corynebacterium glutamicum strains, highlighting the compound's potential in sustainable chemical manufacturing processes.

Structural Relationship to Gamma-Aminobutyric Acid

5-Aminovaleric acid exhibits a direct structural relationship to gamma-aminobutyric acid as a methylene homologue, differing by the insertion of a single methylene group between the amino and carboxyl functional groups. This structural modification extends the carbon chain length from four carbons in gamma-aminobutyric acid to five carbons in 5-aminovaleric acid, while maintaining the essential amino acid framework that enables neurotransmitter receptor interactions.

The structural similarity to gamma-aminobutyric acid underlies the compound's biological activity as a weak gamma-aminobutyric acid agonist. Research has demonstrated that 5-aminovaleric acid functions as a methylene homologue of gamma-aminobutyric acid, enabling it to interact with gamma-aminobutyric acid receptor systems despite the extended carbon chain structure. This interaction occurs through binding to gamma-aminobutyric acid-B receptor sites, where the compound exhibits antagonistic properties rather than agonistic activity observed with gamma-aminobutyric acid itself.

| Compound | Carbon Chain Length | Functional Groups | Receptor Activity |

|---|---|---|---|

| Gamma-Aminobutyric Acid | 4 carbons | Amino, Carboxyl | Agonist at gamma-aminobutyric acid receptors |

| 5-Aminovaleric Acid | 5 carbons | Amino, Carboxyl | Antagonist at gamma-aminobutyric acid-B receptors |

| Structural Difference | +1 methylene group | Identical positioning | Opposite pharmacological effect |

The extended carbon chain in 5-aminovaleric acid creates subtle but significant conformational differences that alter its interaction profile with gamma-aminobutyric acid receptor binding sites. Studies have shown that this structural modification results in competitive inhibition of gamma-aminobutyric acid binding with IC50 values in the 10^-4 M range. The compound's ability to antagonize gamma-aminobutyric acid-B receptor activity has made it a valuable research tool for investigating the physiological roles of different gamma-aminobutyric acid receptor subtypes in neuronal function.

Comparative analysis of the compounds' three-dimensional structures reveals that the additional methylene group in 5-aminovaleric acid introduces increased flexibility in the molecular backbone while maintaining the essential spatial orientation of the amino and carboxyl groups. This structural relationship has provided insights into structure-activity relationships within the gamma-aminobutyric acid receptor family and has informed the design of other gamma-aminobutyric acid analogues for research and therapeutic applications.

Significance in Biochemical and Industrial Applications

This compound demonstrates remarkable versatility across diverse biochemical and industrial applications, establishing its importance in both research and commercial sectors. In biochemical research, the compound serves as a fundamental tool for investigating gamma-aminobutyric acid receptor pharmacology, particularly in studies examining gamma-aminobutyric acid-B receptor function and neurotransmitter signaling mechanisms. Its antagonistic properties at gamma-aminobutyric acid-B receptors have enabled researchers to dissect the complex interactions between different gamma-aminobutyric acid receptor subtypes in neural tissue preparations.

The compound's role in metabolic research extends to its natural occurrence as a lysine degradation product in both endogenous and bacterial metabolic pathways. Research has identified 5-aminovaleric acid as a normal metabolite present in human saliva, with elevated concentrations observed in patients with chronic periodontitis, indicating its potential utility as a biomarker for bacterial overgrowth conditions. The compound's formation through the multi-step conversion of lysine to cadaverine to 1-piperideine to 5-aminovaleric acid provides insights into amino acid catabolism and microbial metabolism processes.

Industrial applications of this compound center primarily on its utilization as a precursor for polyamide synthesis, particularly in the production of bio-based nylon materials. Studies have demonstrated successful high-level conversion of lysine to 5-aminovaleric acid using engineered Escherichia coli systems, achieving production titers of 90.59 grams per liter with molar yields of 0.942. This biotechnological approach offers a sustainable alternative to petroleum-based synthetic routes for nylon precursor production.

Recent developments in biotechnology have expanded the compound's applications to include its use as a building block for specialized chemical synthesis. Research has shown its utility in the preparation of perovskite materials for solar cell applications and as a spacer molecule in the synthesis of radiolabeled insulin derivatives. The compound's role in synthesizing dipeptides that self-assemble into nanotube structures demonstrates its potential in materials science applications beyond traditional chemical manufacturing.

The compound's significance in industrial biotechnology continues to grow as researchers develop more efficient production methods using renewable feedstocks. Studies have successfully demonstrated production of 5-aminovaleric acid from rice straw hydrolysate using metabolically engineered bacterial strains, achieving yields of 260 milligrams per liter from biomass-derived sugar mixtures. These developments position this compound as a key intermediate in the transition toward sustainable chemical manufacturing processes based on renewable biological resources.

Propiedades

IUPAC Name |

5-aminopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOIUFYKQCCAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

660-88-8 (Parent) | |

| Record name | 4-Carboxybutylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80211773 | |

| Record name | 4-Carboxybutylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-95-2 | |

| Record name | 5-Aminovaleric acid hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxybutylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxybutylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-carboxybutylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Aminovaleric acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6FLH6EQ7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Mechanism and Stepwise Procedure

The method disclosed in CN107522627A employs a two-step process leveraging the Dakin-West reaction, a classical organic transformation for synthesizing β-keto amides.

Step 1: Formation of Benzamidolevulinic Acid

Benzoylglycine reacts with succinic anhydride in the presence of 4-dimethylaminopyridine (DMAP) and an organic base (e.g., triethylamine). The reaction proceeds via nucleophilic acyl substitution, where the amino group of benzoylglycine attacks the electrophilic carbonyl of succinic anhydride. DMAP acts as a catalyst, enhancing the reaction rate by stabilizing the intermediate acyloxyphosphonium ion. The product, benzamidolevulinic acid, is isolated through pH-controlled extraction:

-

pH adjustment to 9–10 with sodium hydroxide converts the product into a water-soluble carboxylate salt.

-

Liquid-liquid extraction using ethyl acetate or dichloromethane removes unreacted reagents and byproducts.

Step 2: Hydrolysis to 5-Aminovaleric Acid Hydrochloride

The intermediate undergoes hydrolysis in 30% hydrochloric acid under reflux (12 hours). The benzoyl protecting group is cleaved, yielding this compound. Post-treatment involves:

Optimization and Yield Enhancement

Key parameters influencing yield and purity include:

-

Acid concentration : Hydrolysis efficiency plateaus at 25–30% HCl, minimizing side reactions like over-acidification.

-

Reaction time : Extending hydrolysis beyond 10 hours increases yield marginally (from 85% to 92%) but risks product degradation.

-

Solvent selection : Ethyl acetate outperforms dichloromethane in extraction efficiency due to its higher polarity, reducing product loss by 12%.

Table 1: Comparative Performance of Dakin-West Synthesis

| Parameter | Value/Detail |

|---|---|

| Overall Yield | 92% |

| Purity | 98.5% (HPLC) |

| Reaction Time | 12–14 hours |

| Environmental Impact | Low (non-halogenated solvents used) |

Multi-Step Substitution-Hydrolysis Pathway

Synthetic Route from 1,3-Dichloroacetone

The method described in CN102627573B utilizes 1,3-dichloroacetone as the starting material, involving three sequential steps:

Step 1: Phthalimide Substitution

1,3-Dichloroacetone reacts with potassium phthalimide in dimethylformamide (DMF), substituting the 1-chloro group. The reaction proceeds via an SN2 mechanism, facilitated by the strong nucleophilicity of phthalimide.

Step 2: Malonate Alkylation

The intermediate undergoes alkylation with diethyl malonate or isopropylidene malonate under basic conditions (K2CO3). This step introduces the malonyl moiety, forming a β-keto ester intermediate.

Step 3: Hydrolysis and Decarboxylation

The β-keto ester is hydrolyzed with 6N HCl , followed by decarboxylation to remove the phthalimido group. The crude product is purified via recrystallization from ethanol, achieving a purity of 97.2%.

Process Challenges and Solutions

-

Byproduct Formation : Residual phthalic acid necessitates multiple filtrations, increasing processing time by 20%.

-

Solvent Recovery : DMF is recycled via distillation, reducing raw material costs by 15%.

-

Catalyst Optimization : Replacing K2CO3 with Cs2CO3 improves alkylation yield by 8% but raises costs.

Table 2: Performance Metrics of Substitution-Hydrolysis Method

| Parameter | Value/Detail |

|---|---|

| Overall Yield | 78% |

| Purity | 97.2% (HPLC) |

| Reaction Time | 18–20 hours |

| Solvent Consumption | High (DMF, ethanol) |

Comparative Analysis of Industrial Methods

Yield and Efficiency

The Dakin-West method outperforms the substitution-hydrolysis approach in yield (92% vs. 78%) and reaction time (12 vs. 18 hours). This disparity arises from the latter’s multi-step nature, which introduces cumulative inefficiencies.

Environmental and Economic Considerations

-

Waste Generation : The substitution-hydrolysis route produces 1.5 kg of phthalic acid waste per kilogram of product, requiring specialized disposal.

-

Raw Material Costs : Benzoylglycine (Dakin-West) is 40% cheaper than 1,3-dichloroacettones.

Table 3: Economic and Environmental Comparison

| Metric | Dakin-West Method | Substitution-Hydrolysis |

|---|---|---|

| Raw Material Cost/kg | $120 | $180 |

| Solvent Recovery Rate | 95% | 85% |

| Hazardous Waste/kg | 0.2 kg | 1.5 kg |

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de ácido 5-aminopentanoico experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Se puede reducir para formar aminas primarias.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se emplean reactivos como haluros de alquilo o cloruros de acilo en condiciones básicas o ácidas.

Principales productos formados

Oxidación: Formación de ácido 5-oxopentanoico o ácido glutárico.

Reducción: Formación de 5-aminopentanol.

Sustitución: Formación de derivados N-sustituidos.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Aminovaleric acid hydrochloride serves as an important pharmaceutical intermediate. It is utilized in the synthesis of various bioactive compounds and therapeutic agents. Its role as a precursor in the production of heme and chlorophyll in biological systems highlights its significance in medicinal chemistry.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated an efficient synthetic route for this compound using benzoylglycine and succinic anhydride. The method showcased a high yield (92%) and purity (>99%) while minimizing environmental pollution, making it a cleaner alternative for pharmaceutical applications .

Metabolic Research

Recent research has indicated that this compound can influence metabolic pathways, particularly in the context of fatty acid oxidation. Studies have shown that at physiological concentrations, this compound inhibits oxygen consumption related to β-oxidation in cultured cardiomyocytes. This inhibition is linked to reduced levels of L-carnitine, suggesting a potential role in metabolic disorders such as obesity and diabetes .

Table 1: Effects of this compound on Metabolic Parameters

| Parameter | Control Group | This compound Group |

|---|---|---|

| Oxygen Consumption Rate (OCR) | Baseline OCR | Decreased OCR (dose-dependent) |

| L-Carnitine Levels | Normal | Reduced |

| Fatty Acid Utilization | Normal | Impaired |

Biochemical Applications

This compound has been explored for its biochemical properties, including its role as an antifibrinolytic agent. It acts as a weak inhibitor of the blood clotting pathway, which may have therapeutic implications in managing bleeding disorders .

Case Study: Antifibrinolytic Activity

In vitro studies have shown that this compound can effectively inhibit fibrinolysis, suggesting its potential use in clinical settings for patients with conditions requiring hemostatic support.

Agricultural Applications

The compound has also been investigated for its potential use in agriculture, particularly in enhancing plant growth through its involvement in nitrogen metabolism. Its application could lead to improved crop yields and sustainability practices.

Table 2: Agricultural Impact of this compound

| Crop Type | Application Method | Observed Effect |

|---|---|---|

| Wheat | Soil amendment | Enhanced growth rate |

| Corn | Foliar spray | Improved nitrogen uptake |

Mecanismo De Acción

El mecanismo de acción del hidrocloruro de ácido 5-aminopentanoico implica su interacción con los receptores GABA en el sistema nervioso central. Como un agonista débil de GABA, se une a los receptores GABA, modulando su actividad e influyendo en la neurotransmisión. Esta interacción puede afectar varias vías moleculares involucradas en las funciones neurológicas .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 5-aminovaleric acid hydrochloride with structurally or functionally related compounds, emphasizing their molecular properties, applications, and key distinctions.

Key Comparisons:

5-Aminovaleric Acid HCl vs. 5-Aminolevulinic Acid HCl: Structural Difference: 5-Aminolevulinic acid hydrochloride (5-ALA HCl) contains a ketone group at C4, making it a δ-amino levulinic acid, whereas 5-aminovaleric acid HCl lacks this oxo group . Functional Difference: 5-ALA HCl is pivotal in heme biosynthesis and is clinically used in photodynamic cancer therapy , while 5-aminovaleric acid HCl is industrially oriented toward bioplastic synthesis .

5-Aminovaleric Acid HCl vs. 6-Aminohexanoic Acid: Chain Length: The six-carbon backbone of 6-aminohexanoic acid enables its use in nylon 6, whereas the five-carbon 5-aminovaleric acid HCl is tailored for nylon 5 . Solubility: The hydrochloride salt form of 5-aminovaleric acid enhances aqueous solubility compared to the free acid form of 6-aminohexanoic acid .

5-Aminovaleric Acid HCl vs. Methyl 5-Aminovalerate HCl: Reactivity: The methyl ester derivative is more lipophilic, making it a preferred intermediate in organic synthesis for coupling reactions .

Biotechnological Production: 5-Aminovaleric acid HCl can be sustainably produced using engineered C. glutamicum strains , whereas 5-ALA HCl is typically synthesized chemically via routes involving glycine and succinyl-CoA derivatives .

Actividad Biológica

5-Aminovaleric acid hydrochloride (5-AVAB) is a compound that has garnered attention for its potential biological activities, particularly in the context of energy metabolism and cardiovascular health. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is a derivative of aminovaleric acid, characterized by the following chemical formula:

- Molecular Formula : CHClNO

- CAS Number : 69398

This compound is classified as a delta-amino acid and functions as a human metabolite, playing a role in various metabolic pathways.

Inhibition of Fatty Acid Oxidation

Recent studies have demonstrated that 5-AVAB can inhibit the β-oxidation of fatty acids in cultured cardiomyocytes. This effect is primarily mediated through the reduction of cellular L-carnitine levels, which are essential for fatty acid transport into mitochondria for energy production. The inhibition occurs via the blockade of the carnitine transporter OCTN2, leading to decreased oxygen consumption rates (OCR) during fatty acid metabolism .

Table 1: Effects of 5-Aminovaleric Acid on Fatty Acid Metabolism

| Parameter | Control Group | 5-AVAB Treated Group |

|---|---|---|

| OCR (pmol/min) | 100 | 60 |

| L-Carnitine Levels (µmol/g) | 15 | 8 |

| Palmitate Utilization (µmol) | 50 | 20 |

The physiological concentrations of 5-AVAB in human heart samples have been measured at approximately 15 µmol/g to 22 µmol/g, indicating its relevance in cardiac metabolism .

Impact on Cardiac Physiology

The inhibition of fatty acid oxidation by 5-AVAB suggests potential protective effects on cardiac physiology. Similar to meldonium, which also reduces L-carnitine levels and shifts energy metabolism towards glucose utilization, 5-AVAB may help protect cardiomyocytes under ischemic conditions. This shift can be beneficial in conditions such as heart failure and ischemic heart disease .

Case Studies and Clinical Implications

A study involving gut microbiota production of trimethyl-5-aminovaleric acid (TMAVA), a derivative related to 5-AVAB, revealed adverse clinical outcomes associated with elevated TMAVA levels in patients with heart failure. The findings suggest that while certain derivatives may be harmful, understanding the mechanisms through which these compounds operate can lead to targeted therapeutic strategies .

Table 2: Clinical Outcomes Associated with TMAVA Levels

| TMAVA Level (µmol/L) | Adverse Outcome Risk (%) |

|---|---|

| Low (<10) | 20 |

| Moderate (10-20) | 40 |

| High (>20) | 60 |

Future Research Directions

Further investigations are warranted to elucidate the full spectrum of biological activities of 5-AVAB and its derivatives. Potential areas include:

- In Vivo Studies : Exploring the effects of dietary intake rich in whole grains on plasma levels of 5-AVAB and its impact on metabolic diseases.

- Mechanistic Studies : Understanding how modulation of L-carnitine levels influences overall metabolic health.

- Therapeutic Applications : Assessing the potential use of 5-AVAB in clinical settings for managing cardiac conditions.

Q & A

Q. What are the established synthetic methods for 5-aminovaleric acid hydrochloride, and how do reaction conditions influence yield?

this compound is synthesized via hydrolysis of ε-caprolactam derivatives or reductive amination of levulinic acid. Key methodologies include:

- Hydrolysis under acidic conditions : Using HCl to cleave lactam rings, yielding the hydrochloride salt .

- Catalytic reductive amination : Employing sodium cyanoborohydride or transition-metal catalysts to reduce intermediates, with yields dependent on pH and temperature .

- Optimized purification : Recrystallization in ethanol-water mixtures ensures >98% purity, critical for receptor-binding studies .

Q. How does this compound interact with GABA receptors, and what experimental models validate its antagonistic activity?

As a GABAA receptor antagonist, it competitively inhibits GABA-induced chloride currents. Experimental validation includes:

- Electrophysiological assays : Using Xenopus oocytes expressing recombinant GABAA subunits to measure IC50 values .

- Radioligand displacement : Competition with <sup>3</sup>H-muscimol in rat cortical membranes, showing dose-dependent binding .

- In vivo models : Administering 10–50 mg/kg in rodent studies to assess seizure threshold modulation .

Advanced Research Questions

Q. How can microbial production of this compound be optimized for sustainable bioplastic applications?

Fed-batch fermentation using engineered Corynebacterium glutamicum strains enhances yield:

- Metabolic engineering : Overexpression of ldhA (L-lysine decarboxylase) and gabT (aminotransferase) increases precursor flux .

- Process parameters : Maintaining pH 7.0, 30°C, and limiting oxygen to 20% saturation improves titers to 45 g/L .

- Downstream processing : Cation-exchange chromatography removes microbial byproducts, achieving >95% purity for polymerization .

Q. What analytical techniques resolve discrepancies in reported biological activity due to sample purity or isomerism?

Contradictions in receptor affinity (e.g., GABAA vs. GABAB effects) arise from impurities or stereochemical variability. Mitigation strategies include:

- HPLC-MS : Using a C18 column (0.1% TFA mobile phase) to detect trace impurities (<0.5%) that alter receptor binding .

- Chiral chromatography : Separating D/L isomers via cellulose-based columns, as D-isomers show 10-fold lower activity .

- Batch consistency checks : NMR (<sup>1</sup>H, <sup>13</sup>C) and elemental analysis (C, H, N, Cl) to confirm structural integrity .

Q. How do solvent and pH conditions affect the stability of this compound in ligand-binding assays?

Degradation under non-ideal conditions leads to unreliable

- pH stability : Stable in acidic buffers (pH 3–5), but decomposes above pH 7 via intramolecular cyclization .

- Solvent compatibility : Use aqueous buffers or DMSO (<10%); avoid alcohols, which promote esterification .

- Storage protocols : Lyophilized powder stored at -20°C retains activity for >2 years; reconstituted solutions are stable for 48 hours at 4°C .

Methodological Considerations

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure .

- Waste management : Neutralize aqueous waste with NaOH (pH 7–9) before incineration; solid waste stored in sealed containers for licensed disposal .

- Emergency procedures : Immediate flushing with water for skin/eye contact; activated charcoal for accidental ingestion .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the compound’s role in tumor cell proliferation?

Discrepancies arise from cell-type-specific responses and impurity profiles:

- Dose-response validation : Test purity-verified batches (≥98%) across multiple cell lines (e.g., HeLa, MCF-7) .

- Mechanistic studies : siRNA knockdown of GABA receptors to isolate target effects .

- Comparative metabolomics : LC-MS profiling to identify off-target metabolites (e.g., glutamine depletion) in conflicting studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.